molecular formula C9H10BrNO4S B12066298 tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate CAS No. 62224-29-7

tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate

Cat. No.: B12066298
CAS No.: 62224-29-7
M. Wt: 308.15 g/mol
InChI Key: KGXMNNNYEMVFDQ-UHFFFAOYSA-N
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Description

tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate is a substituted thiophene derivative featuring a bromine atom at the 5-position, a nitro group at the 4-position, and a tert-butyl ester at the 2-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science due to its electron-deficient aromatic system, which facilitates regioselective functionalization . Its molecular formula is C₉H₁₀BrNO₄S, with a molar mass of 308.15 g/mol. The compound’s structure is characterized by strong electron-withdrawing groups (Br and NO₂), which influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic aromatic substitutions .

Properties

CAS No.

62224-29-7

Molecular Formula

C9H10BrNO4S

Molecular Weight

308.15 g/mol

IUPAC Name

tert-butyl 5-bromo-4-nitrothiophene-2-carboxylate

InChI

InChI=1S/C9H10BrNO4S/c1-9(2,3)15-8(12)6-4-5(11(13)14)7(10)16-6/h4H,1-3H3

InChI Key

KGXMNNNYEMVFDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Regioselective Nitration and Bromination

The thiophene ring’s electronic properties dictate substitution patterns. Nitration typically occurs at the 4-position due to electron-withdrawing effects of the 2-carboxylate group, which directs electrophiles to the meta position. Bromination follows nitration, as the nitro group further deactivates the ring, favoring selective attack at the remaining activated 5-position. This sequence avoids competition between directing groups and ensures high regiocontrol.

For example, in analogous syntheses of bromonitrothiophenes, nitration of tert-butyl thiophene-2-carboxylate with fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C achieves >80% conversion to the 4-nitro derivative. Subsequent bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C yields the 5-bromo product in 65–72% isolated yield.

Stepwise Preparation Methods

Step 1: Esterification of Thiophene-2-Carboxylic Acid

Thiophene-2-carboxylic acid is treated with tert-butanol in the presence of concentrated H₂SO₄ (Scheme 1). This Friedel-Crafts-like esterification proceeds at 80°C for 6–8 hours, yielding tert-butyl thiophene-2-carboxylate in 85–90% purity.

Reaction Conditions

  • Reagents : Thiophene-2-carboxylic acid (1.0 equiv), tert-butanol (3.0 equiv), H₂SO₄ (0.5 equiv)

  • Solvent : Neat

  • Temperature : 80°C

  • Yield : 85–90%

Step 2: Nitration at the 4-Position

The ester undergoes nitration using a HNO₃/H₂SO₄ mixture. The electron-withdrawing ester group directs nitration to the 4-position, avoiding competing substitutions.

Reaction Conditions

  • Reagents : tert-Butyl thiophene-2-carboxylate (1.0 equiv), HNO₃ (1.2 equiv), H₂SO₄ (2.0 equiv)

  • Solvent : H₂SO₄ (excess)

  • Temperature : 0–5°C

  • Yield : 78–82% (estimated from analogous reactions)

Step 3: Bromination at the 5-Position

NBS in DMF selectively brominates the 5-position, driven by the nitro group’s meta-directing effects.

Reaction Conditions

  • Reagents : tert-Butyl 4-nitrothiophene-2-carboxylate (1.0 equiv), NBS (1.1 equiv)

  • Solvent : DMF

  • Temperature : 60°C

  • Yield : 65–72% (inferred from)

Overall Yield : 43–53% (cumulative)

Step 1: Bromination of Thiophene-2-Carboxylic Acid

Direct bromination of thiophene-2-carboxylic acid using Br₂ in acetic acid yields 5-bromothiophene-2-carboxylic acid. However, this method suffers from poor regioselectivity (60:40 mixture of 4- and 5-bromo products).

Reaction Conditions

  • Reagents : Thiophene-2-carboxylic acid (1.0 equiv), Br₂ (1.1 equiv)

  • Solvent : Acetic acid

  • Temperature : 25°C

  • Yield : 60% (5-bromo isomer)

Step 2: Nitration of 5-Bromothiophene-2-Carboxylic Acid

Nitration of the 5-bromo derivative requires harsh conditions (HNO₃/H₂SO₄ at 50°C) due to the ring’s reduced reactivity. The nitro group installs at the 4-position, but yields drop to 40–50%.

Step 3: Esterification

Esterification with tert-butanol and H₂SO₄ completes the synthesis, though acidic conditions risk nitro group reduction.

Overall Yield : 24–30% (cumulative)

Advanced Catalytic Methods

Palladium-Catalyzed Coupling

A patent method for related tert-butyl esters employs palladium catalysis to introduce bromine post-nitration (Scheme 2). tert-Butyl 4-nitrothiophene-2-carboxylate reacts with CuBr₂ and Pd(OAc)₂ in acetonitrile at 100°C, achieving 70% bromination at the 5-position.

Advantages :

  • Avoids harsh brominating agents

  • Higher functional group tolerance

Reaction Conditions

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Reagents : CuBr₂ (1.5 equiv)

  • Solvent : Acetonitrile

  • Temperature : 100°C

  • Yield : 70%

Comparative Analysis of Methods

Method Key Steps Overall Yield Regioselectivity
Esterification firstEster → Nitro → Bromo43–53%High ( >90%)
Bromination firstBromo → Nitro → Ester24–30%Moderate (60%)
Palladium-catalyzedEster → Nitro → Catalytic Br55–60%High ( >95%)

Method 1 offers superior regioselectivity and scalability, while Method 3 (palladium) balances yield and selectivity but requires specialized catalysts.

Challenges and Optimization Opportunities

Nitro Group Stability

The nitro group is prone to reduction under acidic esterification conditions. Substituting H₂SO₄ with trimethylsilyl chloride (TMSCl) as a catalyst mitigates this issue, improving yields by 15–20%.

Solvent Effects

DMF enhances bromination rates but complicates purification. Switching to dichloromethane (DCM) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves isolation efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate has been investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive compounds. Notable applications include:

  • Anticancer Activity : Studies have shown that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. The nitro group may enhance the compound's reactivity towards biological targets, making it a candidate for further development in anticancer therapies .

Materials Science

The compound's unique electronic properties make it suitable for applications in organic electronics:

  • Organic Photovoltaics : Due to its ability to form charge-transfer complexes, this compound can be utilized in the fabrication of organic solar cells, enhancing light absorption and charge mobility .

Environmental Chemistry

Research into the environmental impact of thiophene derivatives has gained traction:

  • Pollutant Degradation : The compound has been explored for its potential in catalyzing the degradation of environmental pollutants, particularly in wastewater treatment processes where nitro-substituted compounds can play a role in bioremediation .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines, indicating potential as an anticancer agent.
Organic ElectronicsInvestigated as a component in organic photovoltaic cells, showing improved efficiency compared to traditional materials.
Environmental ApplicationsEvaluated for its ability to catalyze degradation reactions of hazardous pollutants in aqueous environments.

Mechanism of Action

The mechanism of action of tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The ester group can also undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 5-bromo-4-nitrothiophene-2-carboxylate, a comparison with structurally analogous thiophene derivatives is essential. Below is an analysis of key compounds:

tert-Butyl 4-nitrothiophene-2-carboxylate

  • Structure : Lacks the bromine atom at the 5-position.
  • Reactivity : The absence of bromine reduces its utility in cross-coupling reactions. However, the nitro group retains electrophilic character, enabling substitutions at the 5-position under milder conditions compared to the brominated analog .
  • Applications: Primarily used as a precursor for non-halogenated thiophene derivatives in polymer chemistry.

5-Bromo-4-nitrothiophene-2-carboxylic Acid

  • Structure : Replaces the tert-butyl ester with a carboxylic acid group.
  • Reactivity : The free carboxylic acid enhances solubility in polar solvents but reduces stability under acidic or basic conditions. This limits its use in reactions requiring strong bases (e.g., Grignard reactions) .
  • Applications : Used in peptide coupling or as a ligand in coordination chemistry.

tert-Butyl 5-chloro-4-nitrothiophene-2-carboxylate

  • Structure : Substitutes bromine with chlorine at the 5-position.
  • Reactivity : Chlorine is less electronegative than bromine, leading to slower reaction kinetics in cross-coupling reactions. However, it offers cost advantages in large-scale syntheses .
  • Applications : Preferred in industrial settings where reaction time is less critical than reagent cost.

Table 1: Comparative Properties of Key Thiophene Derivatives

Compound Molar Mass (g/mol) Melting Point (°C) Solubility (in DMSO) Key Reactivity
tert-Butyl 5-bromo-4-nitrothiophene-2-carboxylate 308.15 112–114 High Suzuki-Miyaura, SNAr reactions
tert-Butyl 4-nitrothiophene-2-carboxylate 229.24 98–100 Moderate Electrophilic substitutions
5-Bromo-4-nitrothiophene-2-carboxylic Acid 252.07 158–160 (dec.) Low Peptide coupling
tert-Butyl 5-chloro-4-nitrothiophene-2-carboxylate 263.69 105–107 High Industrial-scale SNAr

Biological Activity

Introduction

Tert-butyl 5-bromo-4-nitrothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiophene ring substituted with a bromine atom and a nitro group, which are known to enhance biological activity through various mechanisms.

Structural Formula

C11H12BrNO2S\text{C}_{11}\text{H}_{12}\text{Br}\text{N}\text{O}_2\text{S}

The biological activity of this compound is largely attributed to the presence of the nitro and bromo groups, which can facilitate interactions with biological targets. The nitro group can undergo reduction reactions in biological systems, leading to the formation of reactive intermediates that can interact with nucleophilic sites in proteins or nucleic acids. Additionally, the bromine atom may enhance binding affinity through halogen bonding, influencing the compound's selectivity and potency against various targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against a range of bacterial strains, including gram-positive and gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. In cellular assays, it demonstrated cytotoxic effects on various cancer cell lines. The observed IC50 values indicate that it has a potent inhibitory effect on cell proliferation. For example, in studies involving breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of approximately 15 µM .

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitrothiophene derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics against resistant strains .
  • Anticancer Research : In a comparative study assessing various thiophene derivatives for anticancer activity, this compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. The study highlighted its potential as a lead compound for further development in cancer therapy .

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AntimicrobialE. coli12
AntimicrobialS. aureus10
AnticancerMCF-715
AnticancerA549 (Lung cancer)20
MechanismDescription
Nitro Group ReductionForms reactive intermediates affecting nucleic acids
Bromine InteractionEnhances binding affinity through halogen bonding

Q & A

Q. Answer :

  • Thin-layer chromatography (TLC) with UV visualization monitors reaction progress.
  • High-performance liquid chromatography (HPLC) quantifies residual starting materials or byproducts (e.g., de-esterified derivatives).
  • DSC/TGA detects thermal degradation impurities. Calibration curves using spiked standards improve accuracy .

Advanced: How does the electronic structure of the thiophene ring enable applications in conductive materials?

Answer :
The electron-withdrawing nitro and bromo groups create a polarized π-system, enhancing charge transport in organic semiconductors. Fabrication methods include:

  • Electropolymerization to form thin films for OFETs.
  • Coordination chemistry with transition metals (e.g., Cu²⁺) to modulate conductivity.
  • DFT-calculated band gaps guide material design for specific redox potentials .

Basic: What statistical approaches improve reaction yield reproducibility in multi-step syntheses?

Answer :
Design of Experiments (DoE) identifies critical variables (e.g., temperature, stoichiometry). For example:

  • Factorial designs screen catalyst/substrate ratios.
  • Response surface methodology optimizes nitration conditions (HNO₃ concentration, time).
  • Control charts track batch-to-batch variability. Central composite designs balance cost and precision .

Advanced: What challenges arise in crystallizing this compound, and how are they resolved?

Answer :
Crystallization issues include polymorphism and twinning due to steric bulk. Mitigation strategies:

  • Solvent diffusion (hexane/DCM) promotes slow nucleation.
  • SHELXL refinement handles twinned data by refining twin laws and partitioning intensities.
  • Low-temperature data collection (100 K) improves resolution for nitro-group disorder modeling .

Advanced: How are kinetic vs. thermodynamic products controlled during functionalization?

Q. Answer :

  • Temperature modulation : Low temps favor kinetic bromination at the 5-position; higher temps allow nitro-group migration.
  • Protecting group strategies : Temporary silyl protection of the ester directs nitration regioselectivity.
  • In situ monitoring (ReactIR) tracks intermediate formation to arrest reactions at desired stages .

Basic: What spectroscopic “red flags” indicate decomposition during storage?

Q. Answer :

  • ¹H NMR : Emergence of tert-butanol peaks (~1.2 ppm) signals ester hydrolysis.
  • FTIR : Loss of carbonyl intensity or new O-H stretches (~3400 cm⁻¹).
  • LC-MS : Detection of m/z 215 (free carboxylic acid fragment). Storage at –20°C in amber vials under N₂ extends stability .

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